Endodan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydroimidazo[2,1-c][1,2,4]dithiazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S3/c7-4-6-2-1-5-3(6)8-9-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTGQIQVUVTBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)SSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187473 | |
| Record name | 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33813-20-6 | |
| Record name | Ethylenethiuram monosulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33813-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETEM [BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033813206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE BISTHIURAM MONOSULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG03351C2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Endodan Constituents: Mechanisms and Efficacy
Synergistic and Additive Pharmacodynamic Interactions within Endodan
Efficacy Enhancement through Multi-Targeted Pain Modulation
The combination of oxycodone and aspirin (B1665792) in "this compound" exemplifies a multi-targeted approach to pain modulation, leading to enhanced efficacy. Oxycodone exerts its analgesic effects primarily through central mechanisms by interacting with opioid receptors, modulating pain perception at the spinal cord and brain levels mims.comucsf.edunih.gov. In contrast, aspirin primarily acts by inhibiting prostaglandin (B15479496) synthesis, thereby reducing inflammation and pain at the site of injury or inflammation, as well as contributing to central pain modulation ucsf.edupatsnap.compathway.md.
This dual mechanism of action allows for a more comprehensive attack on pain pathways. The opioid component addresses the central processing of pain signals, while the NSAID component targets the inflammatory and peripheral pain components. This complementary action can result in superior analgesia compared to either agent administered alone, as different pain mechanisms are simultaneously addressed grunenthal.comsciresjournals.comnih.govpainphysicianjournal.com.
Theoretical Frameworks for Combination Analgesia
The enhanced efficacy observed with combinations like oxycodone and aspirin is supported by theoretical frameworks of combination analgesia, primarily involving additive or synergistic effects.
Additive Effects: In an additive interaction, the combined effect of two drugs is equal to the sum of their individual effects. For instance, if oxycodone provides a certain level of pain relief and aspirin provides another, their combined effect would be the sum of these individual contributions.
The rationale for combination analgesia also includes the potential for an "opioid-sparing effect," where the use of an NSAID allows for lower doses of the opioid component to achieve equivalent or superior pain relief, potentially mitigating some opioid-related effects sciresjournals.compainphysicianjournal.com. This multi-modal approach aims to optimize pain control by targeting both nociceptive (pain signal transmission) and inflammatory components of pain, providing a robust framework for effective pain management.
Detailed Research Findings: Mechanisms and Efficacy of this compound Constituents
| Constituent | Primary Mechanism of Action | Site of Action | Efficacy in Pain Modulation |
| Oxycodone | Agonism at μ and κ opioid receptors tga.gov.aumims.comnih.govthermofisher.com | Central Nervous System (Brain & Spinal Cord) tga.gov.aujustice.govmims.comucsf.edu | Potent analgesia for moderate to severe pain ucsf.eduscribd.com |
| Aspirin | Irreversible inhibition of Cyclooxygenase (COX-1 & COX-2) enzymes wikipedia.orgpatsnap.comguidetopharmacology.orgpathway.md | Peripheral tissues (inflammation site) and Central Nervous System (prostaglandin modulation) ucsf.edupatsnap.compathway.md | Analgesia (mild to moderate pain), anti-inflammatory, antipyretic wikipedia.orgpatsnap.compathway.mdcohlife.org |
Theoretical Frameworks for Combination Analgesia
| Principle | Description | Outcome for Pain Relief |
| Multi-Targeted Action | Simultaneous targeting of distinct pain pathways (e.g., central opioid receptors by oxycodone and peripheral/central prostaglandin synthesis by aspirin) ucsf.edugrunenthal.com | Enhanced pain relief by addressing multiple pain mechanisms concurrently grunenthal.comsciresjournals.com |
| Synergistic/Additive Effects | Combined effect is greater than or equal to the sum of individual effects due to complementary mechanisms grunenthal.comsciresjournals.comnih.govpainphysicianjournal.com | Potentially superior analgesia at lower individual drug doses, contributing to a more robust analgesic profile grunenthal.compainphysicianjournal.com |
| Opioid-Sparing Effect | NSAID component allows for reduced opioid dosage while maintaining or improving analgesic efficacy sciresjournals.compainphysicianjournal.com | Optimized pain control with potential for mitigating opioid-related effects sciresjournals.compainphysicianjournal.com |
Toxicological Profiles and Risk Assessment of Endodan Components
Central Nervous System Toxicity of Opioid Constituents
The opioid component of Endodan, primarily oxycodone, exerts significant effects on the central nervous system (CNS), leading to both therapeutic analgesia and potentially life-threatening toxicity. The following sections detail the mechanisms behind these effects.
Mechanisms and Manifestations of Respiratory Depression
Opioid-induced respiratory depression (OIRD) is the most critical adverse effect associated with oxycodone and is a leading cause of fatality in overdose situations. nih.gov The primary mechanism involves the binding of opioids to mu-opioid receptors (MORs) which are densely expressed in brainstem regions responsible for regulating breathing. nih.gov
Key brainstem respiratory centers affected by opioids include:
Pre-Bötzinger Complex: Considered the primary rhythm generator for breathing, opioids inhibit neurons in this area, leading to a reduction in the frequency and amplitude of respiratory motor output. nih.govnih.gov Localized injection of opioids in this region results in respiratory depression. biorxiv.org
Bötzinger Complex and Rostral Ventral Respiratory Group: Opioid-induced depression of neurons in these areas contributes to alterations in the timing and pattern of breathing. nih.gov
Pontine Respiratory Group (Kölliker-Fuse and Parabrachial Nuclei): These regions are crucial for maintaining a normal breathing rhythm. jst.go.jp Opioid-mediated inhibition of these nuclei contributes to irregular and shallow breathing. nih.govjst.go.jp
Opioids also impair the body's reflexive responses to changes in blood gases. They blunt the chemoreceptor-mediated reflexes that would normally increase ventilation in response to elevated carbon dioxide (hypercapnia) or decreased oxygen (hypoxia). nih.govijss-sn.com This effect is compounded by opioid-induced sedation, which diminishes the wakefulness drive to breathe. elifesciences.org
Peripheral effects also contribute to OIRD. Opioids can act on motor neurons that innervate respiratory muscles, potentially causing muscle rigidity and limiting the ability to take deep breaths. nih.gov They also suppress protective airway reflexes like coughing and swallowing. nih.gov The clinical manifestations of OIRD include a decreased respiratory rate (bradypnea), reduced tidal volume (shallow breathing), and irregular breathing patterns. nih.govelifesciences.org
Neurobiological Correlates of Opioid-Induced Alterations in Brain Function
Opioids, including oxycodone, activate the mesolimbic reward system. who.int This system involves the ventral tegmental area (VTA) and the nucleus accumbens (NAc). Opioid binding in the VTA leads to an increased release of dopamine (B1211576) in the NAc, which is associated with feelings of pleasure and reinforcement, driving continued drug use. who.intpursuecare.com
Functional magnetic resonance imaging (fMRI) studies in mice have demonstrated that oxycodone reduces whole-brain functional connectivity in a manner dependent on the mu-opioid receptor. fda.govbvsalud.org Significant reductions in connectivity were observed in several key brain regions, including the isocortex, nucleus accumbens, pontine reticular nucleus, and periaqueductal gray (PAG). fda.gov The PAG and NAc are critical centers for pain and reward, respectively, and oxycodone was found to reduce functional connectivity between these areas and with hypothalamic and amygdalar regions. fda.govbvsalud.org
Chronic exposure to opioids leads to neuroadaptive changes in the brain. The brain attempts to compensate for the continuous presence of the drug, leading to tolerance (the need for higher doses to achieve the same effect) and dependence (the emergence of withdrawal symptoms upon cessation of the drug). who.intboardpreprecovery.com These long-term changes can involve alterations in neuronal structure and function, potentially contributing to the compulsive drug-seeking behavior characteristic of addiction. nih.gov Some studies suggest that long-term opioid use can lead to a decrease in the brain's white matter, which may affect decision-making, behavior regulation, and stress responses. boardpreprecovery.com
Genotoxicity and Mutagenicity Assessments of this compound Constituents
The genotoxic and mutagenic potential of a compound refers to its ability to damage DNA, which can lead to mutations and potentially cancer. Both oxycodone and aspirin (B1665792) have been evaluated in a variety of assays to determine these risks.
In Vitro Genotoxicity Testing of Oxycodone and Aspirin
In vitro tests expose isolated cells or microorganisms to a substance to assess for DNA damage.
Oxycodone: Oxycodone has demonstrated some evidence of genotoxicity in in vitro assays. In the mouse lymphoma assay, it was found to be genotoxic at concentrations of 50 µg/mL or greater with metabolic activation and at 400 µg/mL or greater without it. fda.gov In a chromosomal aberration assay using human lymphocytes, oxycodone showed clastogenic activity (the ability to cause breaks in chromosomes) at concentrations of 1250 µg/mL and higher after 24 hours of exposure in the presence of metabolic activation. fda.gov However, a second chromosomal aberration assay with human lymphocytes did not find evidence of structural clastogenicity with or without metabolic activation. fda.gov Notably, increased levels of polyploid cells (cells with more than two complete sets of chromosomes) were observed in cultures treated with oxycodone. fda.gov In contrast, oxycodone was not mutagenic in the Ames test, which uses bacteria to test for gene mutations, at concentrations up to 5000 µ g/plate . fda.gov
Aspirin: The genotoxicity of aspirin is complex. Some research suggests that aspirin is not clastogenic. waocp.org Other studies indicate that aspirin can protect against genotoxicity by promoting the repair of DNA breaks. su.se However, some in vitro studies have shown that aspirin can induce apoptosis (programmed cell death) in cancer cell lines, which can be a consequence of DNA damage. nih.gov
| Compound | Assay | Result | Conditions |
|---|---|---|---|
| Oxycodone | Mouse Lymphoma Assay | Positive | ≥50 µg/mL (with metabolic activation), ≥400 µg/mL (without metabolic activation) |
| Oxycodone | Chromosomal Aberration (Human Lymphocytes) | Positive (in one study) | ≥1250 µg/mL (with metabolic activation, 24h exposure) |
| Oxycodone | Chromosomal Aberration (Human Lymphocytes) | Negative for structural clastogenicity (in another study) | With and without metabolic activation |
| Oxycodone | Ames Test | Negative | Up to 5000 µg/plate |
| Aspirin | Micronucleus Test | Negative for clastogenicity | - |
In Vivo Mutagenicity Studies and Chromosomal Aberrations
In vivo studies are conducted in living organisms to assess the genotoxic effects of a substance in a whole biological system.
Oxycodone: In contrast to some of the in vitro findings, oxycodone was not found to be genotoxic in the in vivo bone marrow micronucleus assay in mice. fda.gov This test assesses for chromosomal damage in red blood cells.
Aspirin: The in vivo data for aspirin is also mixed. Some studies have not observed clastogenicity. waocp.org However, research has also indicated that aspirin can protect against the genotoxicity induced by other chemical agents in multiple organs in mice. waocp.org
Teratogenicity and Developmental Neurotoxicity Studies
Teratogenicity refers to the capacity of a drug to cause fetal abnormalities when administered to a pregnant individual. Developmental neurotoxicity is a more specific term referring to adverse effects on the developing nervous system.
Oxycodone: Animal reproduction studies with oxycodone administered orally to rats and rabbits during gestation did not reveal evidence of harm to the fetus. fda.gov There are no adequate and well-controlled studies in pregnant women. nih.gov However, prolonged use of opioids during pregnancy can lead to neonatal opioid withdrawal syndrome (NOWS), also known as neonatal abstinence syndrome (NAS). nih.gov NOWS is a group of problems that can occur in a newborn who was exposed to opioid drugs while in the mother's womb. nih.gov Symptoms can include irritability, poor feeding, and breathing problems. medicinesinpregnancy.org Some studies have suggested a possible association between maternal oxycodone use and preterm birth, though a direct causal link has not been definitively established. nih.gov
Aspirin: The teratogenic potential of aspirin in humans is a subject of ongoing research and debate. Some epidemiological studies have suggested a possible association between first-trimester aspirin use and an increased risk of certain congenital malformations, such as gastroschisis. nih.gov However, other studies have not found a significant link between low-dose aspirin and an increased risk of major congenital abnormalities. researchgate.net Animal studies, particularly in rats, have shown that high doses of salicylates can be teratogenic, causing various anomalies. jst.go.jp
Regarding developmental neurotoxicity, studies in mice have suggested that aspirin exposure during critical periods of cerebellar development can lead to structural and functional abnormalities in this brain region. ijss-sn.comwho.int However, a follow-up study of children whose mothers were randomized to receive low-dose aspirin during pregnancy did not find an association with altered neurodevelopmental outcomes at age 3. medtalks.in
| Compound | Finding | Evidence |
|---|---|---|
| Oxycodone | No evidence of harm in animal studies | Oral administration to rats and rabbits during gestation |
| Oxycodone | Risk of Neonatal Opioid Withdrawal Syndrome (NOWS) | Prolonged maternal use during pregnancy |
| Oxycodone | Possible association with preterm birth | Epidemiological studies (causality not confirmed) |
| Aspirin | Possible association with certain malformations (e.g., gastroschisis) | Some human epidemiological studies (first-trimester exposure) |
| Aspirin | No significant association with major malformations (low-dose) | Other human studies |
| Aspirin | Teratogenic at high doses in animal studies | Studies in rats |
| Aspirin | Potential for developmental neurotoxicity in animal models | Studies on mouse cerebellum |
| Aspirin | No altered neurodevelopmental outcomes with low-dose in humans | Follow-up study of children at age 3 |
Long-Term Toxicological Outcomes and Chronic Exposure Effects
Chronic exposure to the active ingredients of this compound, oxycodone and aspirin, can lead to a range of toxicological outcomes affecting multiple organ systems. The following sections detail the specific long-term effects on the liver, kidneys, and endocrine system.
Long-term use of both oxycodone and aspirin has been associated with adverse effects on the liver and kidneys.
Oxycodone: Oxycodone alone has not been definitively linked to clinically apparent liver injury. nih.gov However, it is often formulated in combination with other substances, such as acetaminophen, which has well-documented hepatotoxic effects, especially in cases of overdose. nih.govaap.org Chronic use of opioids may lead to liver damage, particularly when used with acetaminophen. nih.gov The metabolism of oxycodone occurs in the liver via the cytochrome P450 enzyme system, and its clearance can be affected by impaired liver function. nih.gov
With regard to renal implications, oxycodone should be used with caution in individuals with kidney impairment as its clearance may be decreased. hopkinsmedicine.org In patients with end-stage renal disease, the elimination half-life of oxycodone has been shown to be prolonged. webmd.comfda.gov
Aspirin: Chronic, high-dose aspirin therapy is frequently associated with elevations in serum aminotransferase (ALT) levels. aap.org While often mild and asymptomatic, aspirin can induce acute liver injury, particularly at high doses. aap.orgnih.gov This hepatotoxicity can sometimes be accompanied by symptoms such as nausea, anorexia, and abdominal pain. aap.org
The long-term use of aspirin, especially in combination with other analgesics, can lead to a condition known as analgesic nephropathy, a form of chronic kidney disease. fda.gov This condition involves damage to the small filtering blood vessels in the kidneys. fda.gov Some studies suggest that long-term, low-dose aspirin use may be associated with a faster decline in kidney function in individuals with pre-existing chronic kidney disease. mayoclinic.orgfda.gov However, other research indicates that low-dose aspirin does not significantly increase the risk of renal failure in this population. rxlist.com Short-term aspirin use can also precipitate reversible acute kidney injury in susceptible individuals. stlukesonline.org
| Component | Hepatic Implications | Renal Implications |
|---|---|---|
| Oxycodone | Not directly linked to liver injury when used alone, but risk increases in combination with other drugs like acetaminophen. nih.govnih.gov Metabolized by the liver, requiring caution in hepatic impairment. nih.gov | Reduced clearance in renal impairment, necessitating cautious use. hopkinsmedicine.org Prolonged elimination half-life in end-stage renal disease. webmd.comfda.gov |
| Aspirin | Can cause elevated liver enzymes and acute liver injury, particularly at high doses. aap.orgnih.gov | Long-term use can lead to analgesic nephropathy. fda.gov Potential for faster decline in kidney function in patients with chronic kidney disease. mayoclinic.orgfda.gov Can precipitate acute kidney injury. stlukesonline.org |
Both oxycodone and aspirin have been shown to have the potential to disrupt the endocrine system.
Oxycodone: Chronic opioid use is known to suppress the hypothalamic-pituitary-gonadal (HPG) axis, which can lead to hypogonadism. This occurs through the inhibition of gonadotropin-releasing hormone (GnRH) secretion. The clinical manifestations of opioid-induced hypogonadism can include decreased libido, erectile dysfunction, and changes in menstrual cycles. Long-acting opioids like oxycodone may carry a greater risk of causing hypogonadism compared to short-acting ones. Opioids can also suppress the hypothalamic-pituitary-adrenal (HPA) axis, potentially leading to adrenal insufficiency. Furthermore, endocrine effects of oxycodone may include increased prolactin and decreased cortisol and testosterone (B1683101) levels.
Aspirin: Aspirin has been identified as a potential endocrine disruptor. hopkinsmedicine.orgwebmd.com In vitro studies on adult human testis have shown that aspirin can cause multiple endocrine disturbances, including altered production of testosterone and insulin-like factor 3 by Leydig cells. hopkinsmedicine.orgwebmd.com Exposure to aspirin during fetal development has also been suggested to have endocrine-disrupting effects on the male fetus.
Regarding goitrogenic effects, aspirin has been shown to decrease the uptake of iodine by the thyroid gland, which can impact thyroid hormone production. In cases of subacute thyroiditis, aspirin treatment has been observed to cause an initial transient increase in triiodothyronine (T3) levels, suggesting an effect on the peripheral conversion of thyroxine (T4) to T3. Overdoses of aspirin have been reported to induce thyroid storm in some instances.
| Component | Endocrine Disrupting Potential | Goitrogenic Effects |
|---|---|---|
| Oxycodone | Suppresses the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes, potentially leading to hypogonadism and adrenal insufficiency. Can increase prolactin and decrease cortisol and testosterone. | No direct goitrogenic effects reported, but caution is advised in patients with hypothyroidism. |
| Aspirin | Identified as a potential endocrine disruptor, affecting testosterone and insulin-like factor 3 production in vitro. hopkinsmedicine.orgwebmd.com Potential for endocrine disruption in the male fetus. | Decreases iodine uptake by the thyroid gland. Can affect peripheral conversion of T4 to T3. Overdoses may induce thyroid storm. |
Comparative Toxicology of this compound versus Individual Components
The toxicological profile of the combination of oxycodone and aspirin in this compound is not well-defined through direct comparative studies. The toxicity of this specific combination is stated to be unknown, and animal studies to evaluate its carcinogenic or mutagenic potential have not been performed. webmd.comfda.gov
While direct comparative data is lacking, an assessment of potential toxicity can be inferred from the known effects of the individual components and their potential for additive or synergistic adverse effects.
Additive Effects:
Gastrointestinal Bleeding: Both aspirin and opioids can cause gastrointestinal side effects. Aspirin is well-known for its risk of causing peptic ulcers and gastrointestinal bleeding. mayoclinic.org Opioids can cause constipation. The combination may exacerbate gastrointestinal distress.
Central Nervous System (CNS) Depression: Both oxycodone and salicylates (the active metabolite of aspirin) can cause CNS depression. When used in combination, and particularly with other CNS depressants like alcohol or sedatives, there is a risk of additive CNS depression, which can lead to profound sedation and respiratory depression. webmd.com
Renal Toxicity: As both aspirin and, to a lesser extent, oxycodone can impact renal function, their combined long-term use could potentially have additive nephrotoxic effects, especially in individuals with pre-existing kidney disease. fda.gov
Interactions:
Pharmacokinetic Interactions: The metabolism of oxycodone is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. hopkinsmedicine.org Concomitant use of drugs that inhibit or induce this enzyme can alter oxycodone plasma concentrations, potentially leading to increased toxicity or reduced efficacy. hopkinsmedicine.org While aspirin is not a primary inhibitor or inducer of CYP3A4, other medications a patient might be taking could lead to such interactions.
It is crucial to note that without specific toxicological studies on the this compound formulation, any discussion of its comparative toxicology remains speculative and based on the individual profiles of its components. The product literature for oxycodone and aspirin combinations consistently highlights the risks associated with each individual ingredient without providing data on synergistic toxicity. webmd.comfda.gov
Pharmacokinetic and Pharmacodynamic Interactions of Endodan Constituents
Drug-Drug Interactions Influencing Central Nervous System Function
The oxycodone component of Endodan is a potent opioid agonist that acts on the central nervous system (CNS). drugs.commayoclinic.org Its effects can be significantly altered by the concurrent use of other substances that also depress CNS activity.
Interaction with Other Opioid Analgesics and CNS Depressants
The co-administration of this compound with other opioid analgesics or CNS depressants can lead to a state of additive CNS depression. rxlist.comnih.gov This synergistic effect increases the risk of profound sedation, respiratory depression, and hypotension. drugs.comnih.gov When such combined therapy is considered, a reduction in the dose of one or both agents is often necessary. rxlist.com Opioid analgesics may also potentiate the action of skeletal muscle relaxants, further increasing the degree of respiratory depression. rxlist.comnih.gov
Classes of drugs that can cause additive CNS depression with the oxycodone component include:
Other opioid analgesics
General anesthetics
Phenothiazines
Other tranquilizers
Centrally-acting anti-emetics
Sedative-hypnotics rxlist.comnih.gov
Agonist/antagonist analgesics such as pentazocine, nalbuphine, and butorphanol (B1668111) should be administered with caution as they may diminish the analgesic effect of oxycodone or precipitate withdrawal symptoms. rxlist.com
Table 1: Interactions with CNS Depressants
| Interacting Drug Class | Potential Outcome |
|---|---|
| Other Opioid Analgesics | Additive CNS depression, increased risk of respiratory depression. rxlist.comnih.gov |
| General Anesthetics | Enhanced CNS and respiratory depression. rxlist.com |
| Phenothiazines/Tranquilizers | Additive sedative and depressive effects. rxlist.comnih.gov |
| Skeletal Muscle Relaxants | Enhanced neuromuscular-blocking action and respiratory depression. rxlist.com |
Influence of Alcohol and Sedative-Hypnotics
The concurrent use of alcohol with this compound is particularly hazardous and should be avoided. rxlist.comtherecoveryvillage.com Alcohol, being a CNS depressant, can dangerously potentiate the effects of oxycodone, leading to an increased risk of severe respiratory depression, profound sedation, coma, and potentially death. rxlist.comtherecoveryvillage.comdrugs.com This interaction is due to an additive effect on the central nervous system. healthdirect.gov.au
Similarly, sedative-hypnotics, including benzodiazepines, exhibit an additive depressive effect when taken with this compound. drugs.comrxlist.comnih.gov The concomitant prescribing of these agents should be reserved for patients for whom alternative treatment options are inadequate. drugs.com The combination can result in significant CNS depression, impaired judgment, and diminished psychomotor skills. therecoveryvillage.com
Table 2: Interactions with Alcohol and Sedative-Hypnotics
| Interacting Substance | Potential Outcome |
|---|---|
| Alcohol | Additive CNS depression, potentially leading to respiratory depression, coma, or death. rxlist.comtherecoveryvillage.comdrugs.com |
Interactions Affecting Hemostasis and Coagulation Pathways
The aspirin (B1665792) component of this compound significantly influences platelet function and coagulation, necessitating careful consideration when used with other agents that affect hemostasis. rxlist.com
Aspirin's Impact on Anticoagulant Therapy
Patients receiving anticoagulant therapy, such as with warfarin (B611796) or heparin, are at an elevated risk for bleeding when taking this compound. rxlist.comnih.gov The aspirin component can interfere with hemostasis through multiple mechanisms. It can displace warfarin from its protein binding sites, which may lead to a prolongation of both the prothrombin time and the bleeding time. rxlist.comnih.gov Furthermore, aspirin can directly increase the anticoagulant activity of heparin, thereby heightening the risk of hemorrhage. rxlist.comnih.gov Even low doses of aspirin can inhibit platelet function, which can adversely affect individuals with acquired bleeding disorders, such as those caused by liver disease. rxlist.com
Considerations for Anti-Platelet Agents
Aspirin functions as an anti-platelet agent by irreversibly inhibiting the enzyme prostaglandin (B15479496) cyclo-oxygenase. rxlist.com This action prevents the formation of thromboxane (B8750289) A2, a potent platelet aggregating factor, for the entire lifespan of the platelet. rxlist.com When this compound is administered with other anti-platelet drugs, there is a potential for an additive effect on inhibiting platelet aggregation, which can increase the risk of bleeding. nih.govwikipedia.org Dual antiplatelet therapy, often involving aspirin and an ADP/P2Y inhibitor, is a common clinical practice but is associated with a higher risk of bleeding complications. nih.govwikipedia.org
Table 3: Common Classes of Anti-Platelet Agents
| Drug Class | Examples |
|---|---|
| ADP Receptor Inhibitors | Clopidogrel, Prasugrel, Ticagrelor wikipedia.orgnih.gov |
| Glycoprotein IIB/IIIA Inhibitors | Abciximab, Eptifibatide, Tirofiban wikipedia.orgnih.gov |
| Phosphodiesterase Inhibitors | Cilostazol, Dipyridamole wikipedia.orgnih.gov |
Cytochrome P450 Enzyme System Interactions
The metabolism of the oxycodone component of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Specifically, CYP3A4 is the major pathway and CYP2D6 is a minor pathway for its metabolism into noroxycodone and oxymorphone, respectively. nih.gov Consequently, the plasma concentration of oxycodone can be significantly affected by drugs that inhibit or induce these enzymes. drugs.comnih.gov
The concurrent use of CYP3A4 inhibitors can lead to increased plasma concentrations of oxycodone, which could prolong its effects and increase the risk of adverse reactions, including potentially fatal respiratory depression. drugs.com Conversely, CYP3A4 inducers can decrease oxycodone plasma concentrations, potentially reducing its analgesic efficacy. nih.gov Discontinuation of a co-administered CYP3A4 inducer may result in an increased plasma concentration of oxycodone. drugs.com
Inhibition of both CYP3A4 and CYP2D6 simultaneously can substantially increase the exposure to oxycodone. nih.govclinpgx.org While inhibition of CYP2D6 alone may have a negligible effect on oxycodone plasma concentrations, the combination of inhibitors for both pathways can prolong its elimination half-life significantly. clinpgx.org
Table 4: Cytochrome P450 Interactions with Oxycodone
| Interaction Type | Effect on Oxycodone | Examples of Interacting Agents |
|---|---|---|
| CYP3A4 Inhibition | Increased plasma concentration, potential for enhanced/prolonged effects. drugs.comnih.gov | Itraconazole, Ribociclib. clinpgx.orgmedscape.com |
| CYP3A4 Induction | Decreased plasma concentration, potential for reduced efficacy. nih.gov | Rifampin, Carbamazepine, St. John's Wort, Phenobarbital. nih.govmedscape.com |
| CYP2D6 Inhibition | Negligible effect when used alone. clinpgx.org | Paroxetine (B1678475), Perphenazine. clinpgx.orgmedscape.com |
| Combined CYP3A4 & CYP2D6 Inhibition | Substantially increased exposure and prolonged elimination half-life. nih.govclinpgx.org | Combination of a CYP3A4 inhibitor and a CYP2D6 inhibitor. clinpgx.org |
Role of CYP3A4 and CYP2D6 in Oxycodone Metabolism
Oxycodone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. Two specific isoenzymes, CYP3A4 and CYP2D6, play crucial roles in its biotransformation. consensus.appdrugs.com
The major metabolic pathway for oxycodone is N-demethylation, a reaction catalyzed predominantly by CYP3A4, leading to the formation of noroxycodone. goodrx.comdrugs.com Noroxycodone is generally considered a weaker opioid agonist compared to the parent compound. drugs.com This pathway accounts for the metabolism of a significant portion of an administered oxycodone dose. michaelshouse.com
The activity of CYP enzymes, particularly CYP2D6, can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic phenotypes such as poor, extensive, or ultrarapid metabolizers. consensus.app This genetic variability can influence the pharmacokinetic profile of oxycodone and its metabolites.
| Enzyme | Metabolic Pathway | Primary Metabolite | Metabolite Activity |
|---|---|---|---|
| CYP3A4 | N-demethylation (Major Pathway) | Noroxycodone | Weakly active |
| CYP2D6 | O-demethylation (Minor Pathway) | Oxymorphone | Potent µ-opioid agonist |
Effects of Enzyme Inhibitors and Inducers on this compound Pharmacokinetics
The pharmacokinetics of oxycodone can be significantly altered by the co-administration of drugs that inhibit or induce CYP3A4 and CYP2D6 enzymes. consensus.app
Enzyme Inhibitors: Potent inhibitors of CYP3A4 can substantially increase the plasma concentration of oxycodone, potentially leading to an enhanced or prolonged opioid effect and an increased risk of adverse events. drugs.commichaelshouse.com This occurs because the primary clearance pathway for oxycodone is blocked. Examples of strong CYP3A4 inhibitors include certain macrolide antibiotics (e.g., clarithromycin), azole antifungals (e.g., ketoconazole), and protease inhibitors (e.g., ritonavir). drugs.commichaelshouse.com For instance, co-administration of ketoconazole (B1673606) has been shown to increase the area under the curve (AUC) for oxycodone by two- to three-fold. goodrx.com Similarly, ritonavir (B1064) increased the AUC of oral oxycodone by approximately 3-fold. clevelandclinic.org
Enzyme Inducers: Conversely, co-administration of strong CYP3A4 inducers, such as rifampin, carbamazepine, and phenytoin, can accelerate the metabolism of oxycodone to noroxycodone. michaelshouse.comcbsnews.com This leads to a significant decrease in the plasma concentration of oxycodone, which may result in reduced analgesic efficacy or the onset of withdrawal symptoms in physically dependent individuals. drugs.comcbsnews.com Studies have shown that rifampin can decrease the AUC of oral oxycodone by as much as 86%. drugbank.comsinglecare.com Therefore, concomitant use of strong enzyme inducers should be approached with caution. cbsnews.com
| Modulator Class | Example Drug | Affected Enzyme | Effect on Oxycodone Plasma Concentration | Quantitative Change (Approx. AUC) |
|---|---|---|---|---|
| CYP3A4 Inhibitor | Ketoconazole | CYP3A4 | Significant Increase | 2-3 fold increase goodrx.com |
| CYP3A4 Inhibitor | Ritonavir | CYP3A4 | Significant Increase | 3-fold increase clevelandclinic.org |
| CYP2D6 Inhibitor | Quinidine | CYP2D6 | Minor/No significant change | Not significant nih.gov |
| CYP3A4 Inducer | Rifampin | CYP3A4 | Significant Decrease | 86% decrease drugbank.com |
Mechanisms of Opioid-Induced Hyperalgesia and Tolerance Development
Prolonged use of opioids, including oxycodone, can lead to the development of two distinct yet potentially related phenomena: tolerance and opioid-induced hyperalgesia (OIH). consensus.appdrugs.com Tolerance is characterized by a reduced analgesic response to the same dose of the opioid, necessitating dose escalation to achieve the desired effect. drugs.com OIH is a paradoxical state where opioid administration leads to an increased sensitivity to painful stimuli. consensus.appnih.gov
The underlying neurobiological mechanisms are complex and involve neuroplastic changes within the central nervous system. consensus.appwww.nhs.uk Key mechanisms implicated include:
Central Glutaminergic System Activation: The N-methyl-D-aspartate (NMDA) receptor system plays a critical role. nih.govdrugs.com Chronic opioid exposure can lead to the hyperactivation of NMDA receptors, which enhances central sensitization and counteracts the analgesic effects of opioids, contributing to both tolerance and hyperalgesia. michaelshouse.comdrugs.com NMDA receptor antagonists have been shown to block the development of opioid tolerance in preclinical studies. goodrx.com
Spinal Dynorphin (B1627789) Release: Opioids can increase the expression and release of the endogenous opioid peptide dynorphin in the spinal cord. verywellhealth.comcrossroadstreatmentcenters.com Paradoxically, dynorphin can exert pro-nociceptive effects, potentially through non-opioid mechanisms or by interacting with bradykinin (B550075) receptors, thereby contributing to a state of hyperalgesia and promoting opioid tolerance. sc.eduverywellhealth.com
Descending Pain Facilitation: The central nervous system possesses descending pathways that can either inhibit or facilitate pain signals at the spinal level. These pathways originate in brainstem regions like the rostral ventromedial medulla (RVM). nih.gov Chronic opioid use may shift the balance of this system, enhancing the activity of descending facilitatory pathways, which increases nociceptive transmission in the spinal cord and contributes to hyperalgesia. drugs.comnih.gov
Cellular Adaptations: At the cellular level, tolerance involves several adaptive changes. Chronic activation of µ-opioid receptors can lead to their desensitization, phosphorylation, and internalization, reducing their responsiveness to the opioid. getreliefresponsiblyprofessional.com Furthermore, a compensatory upregulation of the adenylyl cyclase/cAMP (cyclic adenosine (B11128) monophosphate) signaling pathway occurs. getreliefresponsiblyprofessional.com This "superactivation" counteracts the inhibitory effect of the opioid and contributes to the state of tolerance and the emergence of withdrawal symptoms upon cessation of the drug. getreliefresponsiblyprofessional.com
Interactions with Other Pharmaceutical Classes
The constituents of this compound, oxycodone and aspirin, can interact with numerous other classes of pharmaceuticals, leading to altered efficacy or increased risk of adverse effects.
Oxycodone Interactions:
Central Nervous System (CNS) Depressants: Co-administration of oxycodone with other CNS depressants, such as benzodiazepines, alcohol, muscle relaxants, and other opioids, can result in profound sedation, respiratory depression, coma, and death. goodrx.comcbsnews.comsinglecare.com This is a significant pharmacodynamic interaction due to the additive depressant effects on the central nervous system. drugs.com Regulatory agencies have issued strong warnings against this combination. cbsnews.com
Antidepressants: Interactions with antidepressants can be complex. Co-prescription with certain Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), like paroxetine and fluoxetine, which are also CYP2D6 inhibitors, can alter oxycodone metabolism. goodrx.comsc.edu Additionally, combining opioids with serotonergic drugs, including SSRIs, Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs), may increase the risk of serotonin syndrome, a potentially life-threatening condition. goodrx.comtg.org.au
Aspirin Interactions:
Anticoagulants and Antiplatelet Agents: Aspirin irreversibly inhibits platelet aggregation. empathia.ai When used concomitantly with anticoagulants like warfarin or other antiplatelet drugs, there is a significantly increased risk of bleeding, including gastrointestinal hemorrhage. drugs.comempathia.aihealthline.com This is a pharmacodynamic interaction where the combined effects on hemostasis are greater than either agent alone.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): The concurrent use of aspirin with other NSAIDs (e.g., ibuprofen, naproxen) can increase the risk of gastrointestinal side effects, such as ulcers and bleeding. www.nhs.ukverywellhealth.com Furthermore, some NSAIDs, like ibuprofen, may competitively interfere with the irreversible platelet inhibition of low-dose aspirin, potentially reducing its cardioprotective effects. getreliefresponsiblyprofessional.comnih.gov
Antihypertensive Agents: NSAIDs, including aspirin at higher doses, can increase blood pressure and may diminish the therapeutic effects of various classes of antihypertensive medications, such as ACE inhibitors, beta-blockers, and diuretics. getreliefresponsiblyprofessional.comrevportcardiol.org This is thought to be due to the inhibition of prostaglandin synthesis, which plays a role in regulating renal blood flow and sodium excretion. revportcardiol.orgnih.gov
Compound Glossary
| Compound Name |
|---|
| Aspirin (Acetylsalicylic acid) |
| Buprenorphine |
| Carbamazepine |
| Clarithromycin |
| Codeine |
| Dextromethorphan |
| Dynorphin |
| Fentanyl |
| Fluoxetine |
| Ibuprofen |
| Itraconazole |
| Ketoconazole |
| Methadone |
| Morphine |
| Naloxone (B1662785) |
| Naproxen |
| Noroxycodone |
| Noroxymorphone (B159341) |
| Oxycodone |
| Oxymorphone |
| Paroxetine |
| Pethidine |
| Phenytoin |
| Quinidine |
| Rifampin (Rifampicin) |
| Ritonavir |
| Tramadol |
| Warfarin |
Environmental Fate and Ecotoxicological Implications of Endodan Constituents
Occurrence and Persistence of Pharmaceutical Contaminants in Environmental Matrices
Pharmaceutical compounds enter the environment through various pathways, leading to their widespread detection in diverse environmental matrices. Their persistence is influenced by factors such as their inherent chemical stability and the efficiency of wastewater treatment processes.
Detection of Oxycodone and Aspirin (B1665792) in Wastewater and Aquatic Environments.
Oxycodone, an opioid analgesic, and Aspirin (acetylsalicylic acid), a non-steroidal anti-inflammatory drug (NSAID), are commonly detected in wastewater and natural aquatic environments. Studies have consistently reported their presence, highlighting the pervasive nature of pharmaceutical contamination.
Oxycodone Detection: Oxycodone has been detected in various aquatic environments, including raw influent wastewater, sewage overflow locations, and treated wastewater effluents, as well as in natural water bodies like rivers and even in sentinel species such as mussels. purduepharma.comfass.secerist.dzresearchgate.netmdpi.comjaper.in
Reported concentrations of oxycodone in wastewater and aquatic environments vary:
Raw influent wastewater: 31.1–63.6 ng/L purduepharma.com.
Sewage overflow locations: 4.2–23.5 ng/L purduepharma.com.
River water downstream of wastewater treatment plants: ranging from 4.49 ng/L to 13.1 µg/L in the Vaal River, South Africa, and 298 ng/L to 10.8 µg/L in the Klip River, South Africa. japer.in
Mussel tissues: detected at concentrations up to 1.5 ng/g wet weight in urbanized areas of Puget Sound, Washington State. cerist.dzmdpi.com
Aspirin Detection: Aspirin is one of the most frequently detected NSAIDs in aquatic environments. fass.sefass.semdpi.com Its concentrations have been observed across various global locations:
| Location (Source) | Concentration Range (µg/L) | Reference |
| India (Wastewater) | 0.4–0.7 | fass.se |
| Japan (Wastewater) | Up to 7.3 | fass.se |
| Southwestern India (WWTP Effluents) | 0.1–2 | fass.se |
| Gurupura River, India | 0.02 | fass.se |
| Msunduzi River, South Africa | 44.2 ± 0.18 | fass.se |
| Nur-Sultan City, Kazakhstan (Influent) | 42.8–60.4 (ppb) | nih.gov |
| Nur-Sultan City, Kazakhstan (Effluent) | 1.4–6.5 (ppb) | nih.gov |
| Accra, Ghana (WWTP Influent) | 0.27 (average) | usda.gov |
These findings underscore the widespread distribution of both oxycodone and aspirin in environmental matrices, indicating their incomplete removal by conventional wastewater treatment processes. fass.seresearchgate.netmdpi.com
Pathways of Pharmaceutical Entry into the Environment.
Pharmaceutical compounds primarily enter the environment through several interconnected pathways:
Human and Animal Excretion: A significant portion of ingested pharmaceuticals is not fully metabolized by the body and is excreted as active substances or metabolites in urine and feces. These enter domestic wastewater systems. researchgate.netnih.govscribd.comjanusinfo.sethermofisher.comnih.govguidetopharmacology.orgcohlife.org
Improper Disposal: The flushing of unused or expired medications down toilets or drains, or their disposal in household trash that ends up in landfills, contributes to environmental contamination. Pharmaceuticals in landfills can leach into groundwater. researchgate.netscribd.comjanusinfo.sethermofisher.comnih.govguidetopharmacology.orgvolkamerlab.org
Wastewater Treatment Plants (WWTPs): Most municipal WWTPs are not fully equipped to remove complex synthetic chemicals like pharmaceuticals. As a result, treated wastewater effluent discharged into rivers, lakes, and reservoirs often contains residual pharmaceutical compounds. fass.seresearchgate.netmdpi.comnih.govscribd.comthermofisher.comguidetopharmacology.orgcohlife.orgvolkamerlab.orgjuliahealth.orgmdpi.com
Industrial Discharges: Direct emissions from pharmaceutical manufacturing facilities can also be a significant point source of pollution. fass.semdpi.comjanusinfo.senih.govguidetopharmacology.orgmims.comresearchgate.net
Agricultural Runoff: Veterinary medicines used in livestock and aquaculture can enter streams and groundwater through runoff from agricultural lands. researchgate.netguidetopharmacology.orgguidetopharmacology.orgmims.comnih.gov
Environmental Degradation Pathways and Biotransformation
The fate of Endodan constituents (Oxycodone and Aspirin) in the environment is governed by various degradation and biotransformation processes, both abiotic and biotic.
Formation of Environmentally Relevant Metabolites.
The degradation of this compound constituents in the environment leads to the formation of various metabolites, some of which may retain biological activity or exhibit new toxicological profiles.
Aspirin Metabolites: Aspirin undergoes deacetylation to salicylic (B10762653) acid in the human body, which is then further metabolized into various conjugates such as salicyluric acid, salicyl phenolic glucuronide, salicyl acyl glucuronide, gentisic acid, and gentisuric acid. These are predominantly excreted in urine. fass.sefass.sejanusinfo.sefass.se
In the environment, both abiotic and biotic degradation pathways of aspirin yield several environmentally relevant metabolites:
Hydrolysis: Salicylic acid and acetic acid are the primary products of aspirin hydrolysis. japer.innih.govresearchgate.net
Photocatalytic Degradation: Studies on photocatalytic degradation of aspirin have identified intermediates such as salicylic acid, acetic acid, phenol, maleic acid, muconic acid, and fumaric acid. researchgate.netmdpi.commdpi.comresearchgate.net Some of these intermediates, particularly those formed during photocatalytic processes, have been found to be more toxic than the parent aspirin compound. mdpi.com
Ecotoxicological Effects on Non-Target Organisms
The continuous release of this compound constituents and their metabolites into aquatic environments poses potential ecotoxicological risks to non-target organisms due to their inherent biological activity.
General Pharmaceutical Impacts: Pharmaceuticals, even at low concentrations (nanogram to microgram per liter), can have chronic toxicity, bioaccumulation, and biomagnification potential in aquatic ecosystems. nih.gov They can directly affect non-target organisms, causing long-term impacts on ecosystem health and resilience, including population-level effects on reproductive ability. guidetopharmacology.org
Effects of Aspirin and NSAIDs: Aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) pose a threat to aquatic ecosystems. fass.se They can negatively impact the organ functions of aquatic organisms and cause cytotoxic and genotoxic damage, high oxidative cell stress, and detrimental effects on growth, reproduction, and behavior. researchgate.net
Fish: Aspirin has been shown to induce biochemical and histopathological alterations in the liver of fish, such as vacuolization, hypertrophy of hepatocytes, nuclear degenerative changes, and bile stagnosis, in a dose- and duration-dependent manner. mdpi.com NSAIDs can also lead to renal failure and imbalance in sex ratios in certain fish species. fass.se
Invertebrates: Aspirin has been found to significantly affect the antioxidant responses of Daphnia magna and negatively disturb its life traits, including growth, development, and reproduction, upon chronic exposure. fass.seacs.org
Algae and Aquatic Plants: Green algae such as Scenedesmus obliquus have shown growth inhibition, severe damage to cellular structures, and significant effects on photosynthesis and carbon assimilation when exposed to aspirin. nih.gov
Effects of Oxycodone: The detection of opioids like oxycodone in aquatic environments, particularly in sentinel species like mussels, raises ecological concerns. fass.secerist.dzresearchgate.netmdpi.commdpi.com While the direct ecotoxicological effects of oxycodone on non-target organisms are less extensively documented compared to NSAIDs, the presence of biologically active compounds in aquatic systems can affect the growth of organisms, their hormone systems, and reproductive capacity. fass.seresearchgate.net Mussels, being filter feeders, readily bioaccumulate contaminants like oxycodone from surrounding waters. fass.secerist.dzresearchgate.netmdpi.com
Socio Academic and Public Health Perspectives on Endodan Misuse and Abuse
Epidemiological Trends in Opioid Misuse and Dependence.
The landscape of opioid misuse and dependence has undergone substantial shifts over the past few decades, evolving into a widespread public health crisis. Initially, a surge in prescription opioid availability and prescribing practices contributed significantly to the rise in misuse. Medications containing oxycodone, a potent semi-synthetic opioid, were among those widely prescribed for pain management, inadvertently increasing the pool of individuals vulnerable to dependence and addiction.
The trajectory of the opioid crisis can be broadly characterized by waves: an initial wave driven by prescription opioids, followed by increases in heroin use, and subsequently, a sharp rise in synthetic opioid-related deaths, particularly involving fentanyl. However, prescription opioid misuse remains a persistent concern, often serving as an entry point to opioid use disorder for many individuals. Monitoring trends in prescription opioid diversion and misuse is crucial for public health interventions.
Table 1: Illustrative Trends in Opioid Overdose Deaths (General Opioid Crisis Data)
| Year | Total Opioid Overdose Deaths (Approximate) | Primary Driver (Wave) |
| Early 2000s | Increasing | Prescription Opioids |
| Mid-2010s | Continued Increase | Heroin |
| Late 2010s - Present | Significant Increase | Synthetic Opioids (e.g., Fentanyl) |
Note: This table provides a generalized overview of the opioid crisis waves and is illustrative of the broader trends in which prescription opioids, including those containing oxycodone, have played a foundational role. Specific figures vary by reporting agency and year.
Neurobiological Correlates of Opioid Use Disorder and Addiction.
Opioid use disorder (OUD) and addiction are complex brain diseases characterized by compulsive drug-seeking and use despite harmful consequences. The neurobiological underpinnings of OUD, particularly concerning opioids like oxycodone, involve profound alterations in brain circuitry, primarily within the reward system.
Oxycodone exerts its analgesic and euphoric effects by binding to and activating mu-opioid receptors (MORs) in the central nervous system nih.govutripoli.edu.ly. These receptors are densely concentrated in brain regions associated with pain modulation and reward, including the ventral tegmental area (VTA), nucleus accumbens (NAc), and prefrontal cortex (PFC). Activation of MORs in the VTA leads to increased dopamine (B1211576) release in the NAc, a key component of the brain's reward pathway, producing feelings of pleasure and reinforcement.
Chronic exposure to opioids, such as through the misuse of Endodan, leads to neuroadaptations. The brain attempts to compensate for the continuous opioid stimulation, resulting in tolerance, where higher doses are needed to achieve the same effect, and physical dependence, characterized by withdrawal symptoms upon cessation of the drug. These adaptations involve changes in receptor sensitivity, gene expression, and synaptic plasticity within the reward, motivation, memory, and control circuits of the brain. The dysregulation of these circuits contributes to the compulsive drug-seeking behavior characteristic of addiction, making it difficult for individuals to cease use even when aware of negative consequences.
Polysubstance Abuse Patterns Involving this compound Constituents.
Polysubstance abuse, the use of more than one substance, is a common and dangerous pattern observed in individuals with opioid use disorder. This compound, containing oxycodone, can be a component in such patterns, significantly increasing health risks. The opioid component, oxycodone, is the primary driver of abuse potential in this compound guidetopharmacology.orgnih.gov. However, the presence of aspirin (B1665792) can also introduce additional complications, particularly at high doses, although the central nervous system effects of aspirin are not the target of abuse.
Individuals misusing opioids often combine them with other central nervous system (CNS) depressants, such as benzodiazepines, alcohol, or other sedatives, to enhance the euphoric effects or to self-medicate withdrawal symptoms nih.gov. This combination is particularly hazardous as it synergistically depresses respiratory function, dramatically increasing the risk of fatal overdose nih.gov. For example, the co-administration of oxycodone with other CNS depressants can lead to dangerous additive central nervous system or respiratory depression nih.gov.
Research indicates that polysubstance abuse is associated with higher rates of overdose, increased severity of addiction, and more complex treatment needs. The presence of aspirin in this compound, while not contributing to the opioid-driven abuse, can lead to its own set of adverse effects if consumed in large quantities as part of a polysubstance abuse pattern, including gastrointestinal bleeding and kidney damage.
Public Health Research and Policy Implications in Opioid Crisis Management.
The ongoing opioid crisis necessitates robust public health research and comprehensive policy interventions to mitigate its devastating impact. Efforts to manage the crisis, which includes the misuse of prescription opioids like this compound, span prevention, treatment, and harm reduction strategies.
Public health research focuses on understanding the epidemiology of opioid misuse, identifying risk factors, evaluating the effectiveness of interventions, and developing innovative treatment modalities. This includes studies on the impact of prescription drug monitoring programs (PDMPs), which track opioid prescriptions to identify potential diversion and doctor shopping, thereby influencing the availability of drugs like this compound. Research also explores the effectiveness of various prevention campaigns aimed at raising public awareness about the risks of opioid misuse.
Policy implications are far-reaching. Governments and health organizations have implemented various measures, including:
Prescription Drug Monitoring Programs (PDMPs): These electronic databases collect information on controlled substance prescriptions, enabling healthcare providers and pharmacists to review a patient's prescription history and identify potential misuse or diversion.
Safe Prescribing Guidelines: Development and dissemination of guidelines for healthcare providers to ensure appropriate and responsible opioid prescribing practices, aiming to reduce the initial exposure to opioids and prevent the development of dependence.
Increased Access to Naloxone (B1662785): Policies promoting wider availability and accessibility of naloxone, an opioid overdose reversal medication, to first responders, healthcare providers, and the public.
Expansion of Medication-Assisted Treatment (MAT): Policies supporting and expanding access to evidence-based treatments for OUD, such as methadone, buprenorphine, and naltrexone (B1662487), which combine medication with counseling and behavioral therapies.
Public Awareness and Education Campaigns: Initiatives to educate the public about the dangers of opioid misuse, safe storage and disposal of prescription medications, and the importance of seeking help for addiction.
These policies and research efforts are critical in addressing the complex challenges posed by opioid misuse, including that involving products like this compound, and in moving towards a more effective and compassionate response to the opioid crisis.
Behavioral and Environmental Factors Contributing to Misuse.
Opioid misuse and the development of opioid use disorder are influenced by a complex interplay of behavioral and environmental factors, in addition to neurobiological predispositions. Understanding these factors is crucial for developing targeted prevention and intervention strategies.
Behavioral Factors:
History of Substance Abuse: Individuals with a prior history of substance abuse, whether alcohol, cannabis, or other drugs, are at a higher risk of developing OUD.
Mental Health Disorders: Co-occurring mental health conditions such as depression, anxiety, post-traumatic stress disorder (PTSD), and other mood disorders significantly increase the vulnerability to opioid misuse, often as a form of self-medication.
Impulsivity and Risk-Taking Behavior: Traits associated with impulsivity and a propensity for risk-taking can predispose individuals to initiate drug use and escalate to misuse.
Early Exposure to Drugs: Exposure to drugs at a younger age can alter brain development and increase the likelihood of developing substance use disorders later in life.
Environmental Factors:
Availability and Accessibility of Opioids: The ease with which prescription opioids, including those containing oxycodone like this compound, can be obtained through legitimate prescriptions, diversion, or illicit channels, is a significant environmental risk factor.
Socioeconomic Status: Poverty, unemployment, and lack of educational opportunities are often correlated with higher rates of substance misuse, reflecting the impact of social determinants of health.
Social and Cultural Norms: Community attitudes towards drug use, peer pressure, and the normalization of prescription drug use can influence an individual's likelihood of engaging in misuse.
Family History and Dynamics: A family history of substance abuse, dysfunctional family environments, or lack of parental supervision can increase an individual's vulnerability to developing OUD.
Healthcare System Factors: Inadequate pain management education for prescribers, lack of access to alternative pain treatments, and insufficient access to addiction treatment services can contribute to the problem.
These interwoven factors highlight that opioid misuse, including that of this compound, is not solely a matter of individual choice but is profoundly shaped by an individual's psychological state, social environment, and the broader healthcare and societal context.
Advanced Analytical and Research Methodologies in Endodan Studies
In Vitro and In Vivo Models for Pharmacological and Toxicological Elucidation.
Research into Endodan, specifically its active components oxycodone and aspirin (B1665792), employs a range of in vitro and in vivo models to elucidate their pharmacological and toxicological properties. In vitro studies provide controlled environments for initial assessments, while in vivo models offer insights into complex biological systems.
For oxycodone, in vitro investigations have shown that it is approximately 45% bound to human plasma proteins. Additionally, it has been observed that oxycodone lacks immunosuppressive activity in in vitro assays that measure natural killer cell activity and interleukin 2 production. In mutagenicity testing, oxycodone alone yielded negative results in a bacterial reverse mutation assay (Ames test) and an in vitro chromosome aberration assay using human lymphocytes without metabolic activation. However, it demonstrated clastogenic effects in the human lymphocyte chromosomal assay when metabolic activation was present, and in the mouse lymphoma assay with or without metabolic activation. Aspirin, the other active component of this compound, has been shown to induce chromosome aberrations in cultured human fibroblasts in vitro. rxlist.comnih.govwikipedia.org
In vitro cross-species metabolism studies are routinely conducted using liver microsomes and/or hepatocyte suspensions from various human and animal species. These studies aim to identify and quantify hepatic metabolites, which is critical for selecting appropriate animal species for subsequent toxicological studies. Metabolite structure elucidation in these models is supported by orthogonal parameters such as accurate mass and multi-stage mass spectrometry (MSn) experiments. nuvisan.com
In vivo studies are essential for assessing the effects of compounds within living organisms. For the pharmaceutical components of this compound, animal studies to evaluate the carcinogenic potential of oxycodone and aspirin have not been performed. Oxycodone alone was found to be negative in an in vivo mouse micronucleus assay. rxlist.comnih.gov Beyond the pharmaceutical context, the fungicide this compound (ethylene thiuram monosulphide) has been subjected to in vivo genotoxicity studies. These investigations included the use of bone marrow cells in hamsters and rats, as well as the dominant lethal test in rats. Findings indicated that at a dose of 93 mg/kg body weight, the fungicide caused chromosomal aberrations in acutely treated hamster bone marrow cells, although it was negative in rats for dominant lethals and chromosomal aberrations. nih.gov In vivo metabolite profiling and structure elucidation are also conducted across various matrices collected from preclinical species in pharmacokinetic and toxicokinetic studies, as well as from humans in clinical trials. nuvisan.com
High-Throughput Screening and Computational Approaches for Drug Discovery.
High-throughput screening (HTS) and computational approaches are integral to modern drug discovery, enabling the rapid assessment of large chemical libraries and the prediction of molecular interactions.
HTS is a cornerstone of drug discovery, often leveraging biophysical assays for the characterization of molecular interactions. civis.eu These assays allow for the rapid evaluation of numerous compounds against specific biological targets.
Computational approaches, particularly Computer-Aided Drug Design (CADD), are fundamental in contemporary drug discovery. CADD methodologies are broadly categorized into Structure-Based Drug Design (SBDD), which relies on the known three-dimensional structure of a target, and Ligand-Based Drug Design (LBDD), which utilizes information from known active compounds. taylorandfrancis.commdpi.com These computational methods significantly expedite drug discovery by facilitating the rapid screening of extensive chemical libraries, thereby reducing time, labor, and costs associated with experimental screening. taylorandfrancis.commdpi.com
Specific computational techniques applied in drug discovery include molecular docking, which simulates the binding of a small molecule to a target protein; molecular dynamics, for studying atomic interactions over time; pharmacophore modeling, to identify essential features for biological activity; homology modeling, for predicting protein structures; Quantitative Structure-Activity Relationship (QSAR) models, which relate chemical structure to biological activity; and various data-driven techniques. mdpi.comuniversiteitleiden.nl For instance, molecular docking, often implemented with tools like AutoDock Vina, can simulate interactions with cytochrome P450 isoforms, with computational predictions subsequently validated through in vitro microsomal assays. Furthermore, machine learning frameworks, such as random forests, can be trained on pharmacokinetic datasets to enhance the accuracy of predictions regarding drug-drug interaction potential. These advanced computational models are capable of predicting the pharmacological activities of molecules, performing ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, and forecasting molecular properties. taylorandfrancis.commdpi.com
Advanced Bioanalytical Techniques for Metabolite Identification and Quantification.
Metabolism studies are a critical component of drug development, providing essential insights into the safety and efficacy of drug candidates. Advanced bioanalytical techniques are employed to identify and quantify metabolites of compounds like oxycodone and aspirin. nuvisan.com
Oxycodone undergoes extensive metabolism in humans, with approximately 95% of the compound being metabolized, primarily through the cytochrome P450 system. Key metabolic pathways include N-demethylation to noroxycodone, predominantly catalyzed by CYP3A4, and O-demethylation to oxymorphone, mainly via CYP2D6. Noroxycodone is a major metabolite, accounting for about 70% of the metabolized oxycodone, while oxymorphone constitutes approximately 5%. A smaller fraction, ranging from 8% to 14% of the administered dose, is excreted as free oxycodone within 24 hours. rxlist.comnih.govwikipedia.org
Aspirin is primarily hydrolyzed to salicylic (B10762653) acid in the gut wall and during first-pass metabolism in the liver. Salicylic acid is then further metabolized and excreted. The major urinary metabolites of aspirin include salicyluric acid (approximately 75%), salicyl phenolic glucuronide (10%), salicyl acyl glucuronide (5%), and gentisic and gentisuric acid (less than 1% each). nih.gov
Table 1: Key Metabolites of Oxycodone and Aspirin
| Compound | Metabolite | Percentage Excreted/Formed | Enzyme/Pathway |
| Oxycodone | Noroxycodone | 70% | N-Demethylation (CYP3A4) |
| Oxycodone | Oxymorphone | 5% | O-Demethylation (CYP2D6) |
| Oxycodone | Free Oxycodone | 8-14% | Excreted unchanged |
| Aspirin | Salicyluric acid | 75% | Hydrolysis |
| Aspirin | Salicyl phenolic glucuronide | 10% | Hydrolysis |
| Aspirin | Salicyl acyl glucuronide | 5% | Hydrolysis |
| Aspirin | Gentisic and Gentisuric acid | <1% each | Hydrolysis |
Advanced techniques for metabolite identification and quantification include high-resolution mass spectrometry (HR-MS), often coupled with off-line radio detection, particularly when using radiolabelled calibration samples. nuvisan.com Liquid chromatography-mass spectrometry (LC-MS) techniques, such as Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) and UHPLC-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS), are widely utilized for the sensitive and robust analysis of small molecule metabolites and oligonucleotides. sciex.comous-research.no Gas chromatography/mass spectrometry (GC/MS) is recognized as a preferred confirmatory method for drug analysis. rxlist.comnih.gov Software-assisted detection and structural identification of metabolites are crucial for efficient data processing and interpretation. nih.gov Quantification of metabolites can be achieved using reference standards or radiolabelled samples, and methods for estimating metabolite abundance in the absence of authentic standards are also employed. nuvisan.comnih.gov
Forensic Toxicological Analysis in Overdose and Abuse Investigations.
Forensic toxicological analysis plays a vital role in overdose and abuse investigations involving compounds like oxycodone, a component of this compound. This field focuses on analyzing biological samples to detect and quantify drugs and toxins, providing crucial information for legal and medical contexts. ojp.gov
This compound, containing oxycodone, is classified as a Schedule II controlled substance due to its abuse liability, which is similar to that of morphine. Oxycodone is widely recognized as a commonly abused drug. nih.govwikipedia.orgmass.gov
The preliminary identification of opiates, including oxycodone, in urine samples typically involves immunoassay screening and thin-layer chromatography (TLC). For confirmed analytical results, gas chromatography/mass spectrometry (GC/MS) is the preferred confirmatory method for drug-of-abuse testing. GC/MS can serve as a third-stage identification step following immunoassay and TLC. This technique allows for the differentiation of 6-keto opiates, such as oxycodone, through the analysis of their methoxime-trimethylsilyl (MO-TMS) derivative. rxlist.comnih.gov
Modern forensic toxicology laboratories extensively utilize advanced techniques like UHPLC-MS/MS and UHPLC-QTOF-MS for the precise determination of both illegal and medicinal drugs in various forensic biological matrices, including whole blood, urine, and oral fluid. ous-research.no These laboratories are responsible for validating and applying analytical methods for detecting drugs of abuse and psychotropic substances in complex biological matrices, including fluids and cadaveric tissues, to support forensic investigations. unibo.it Studies specifically investigating oxycodone's involvement in drug abuse deaths frequently rely on comprehensive toxicology analysis. scispace.com
Omics Technologies in Understanding Compound-Biological System Interactions.
Omics technologies offer a holistic view of biological systems, providing profound insights into the complex interactions between chemical compounds and biological systems. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, are increasingly applied in understanding the effects of compounds like oxycodone. mdpi.com
Genomics and Pharmacogenomics: Genetic variations significantly influence an individual's response to drugs. For example, variations in the CYP2D6 gene can impact how individuals metabolize opioids, thereby affecting drug efficacy and potential adverse effects. CYP2D6 is specifically involved in the O-demethylation of oxycodone to oxymorphone. Similarly, CYP3A4 plays a predominant role in the N-demethylation of oxycodone to noroxycodone. wikipedia.orgnih.govmayoclinic.org Understanding these genetic predispositions is crucial for personalized medicine.
Proteomics: This field involves the large-scale study of proteins, including their detection, quantification, and analysis of modifications and interactions. Proteomics is instrumental in identifying biomarkers, deciphering disease pathways, and developing targeted therapies. In the context of compound-biological system interactions, proteomics plays a critical role in identifying proteins involved in drug action, metabolism, and resistance mechanisms. mdpi.com
Metabolomics: Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. This 'omics' discipline facilitates the continuous monitoring of health status by detecting deviations from normal metabolic states, which can serve as early indicators of potential health issues. Metabolomics can also be used to measure the levels of specific metabolites that result from the metabolism of drugs, providing insights into metabolic pathways and drug clearance. mdpi.commayoclinic.org
Multi-Omics Approach: The integration of data from different 'omics' technologies, such as genomics, proteomics, and metabolomics, allows for a more comprehensive understanding of the intricate interactions among genes, transcripts, proteins, and metabolites. This integrated multi-omics approach enables the development of more precise and individualized medical interventions. mdpi.com An emerging field, pharmacoexposomics, exemplifies this integration by focusing on how environmental exposures influence an individual's response to medication, combining principles from pharmacology, exposure science, and personalized medicine. mayoclinic.org
Emerging Research Frontiers and Future Directions
Development of Novel Opioid Antagonists and Reversal Agents
The development of opioid antagonists and reversal agents remains a critical area of research, particularly in mitigating the risks associated with opioid use, including respiratory depression and overdose. Oxycodone, as a semi-synthetic opioid, is a focus of these efforts. Existing strategies involve combining oxycodone with opioid antagonists to deter abuse and manage side effects.
For instance, controlled-release oxycodone formulations are available in combination with naloxone (B1662785) (e.g., Targin, Targiniq, Targinact), primarily designed to reduce opioid-induced constipation pharmgkb.org. Research has also explored the combination of oxycodone with ultra-low-dose naltrexone (B1662487) (e.g., Oxytrex). Preclinical studies suggested that this combination could minimize the development of physical dependence and analgesic tolerance while potentially prolonging analgesia painphysicianjournal.comdrugbank.comtandfonline.comnih.govarizona.edu. However, clinical development of ultra-low-dose naltrexone with oxycodone has faced challenges, with some trials showing marginal differences in efficacy and leading to discontinuation of development researchgate.netnih.gov.
More recently, preclinical studies have investigated novel delivery methods for antagonists. For example, intranasal low-dose naltrexone has demonstrated potential in counteracting oxycodone-induced gastrointestinal and central nervous system (CNS) side effects in rodents without compromising the opioid's analgesic efficacy frontiersin.org. This suggests a promising avenue for future clinical strategies to improve the tolerability of opioid therapy.
Personalized Medicine Approaches based on Pharmacogenomics and Patient Response
Pharmacogenomics plays a significant role in understanding the variability of patient response to oxycodone. Oxycodone undergoes extensive metabolism primarily in the liver, involving key cytochrome P450 (CYP) enzymes pharmgkb.orgasm.orgmdpi.comhug.chojp.govplos.orgscienceopen.com.
Key Metabolic Pathways of Oxycodone pharmgkb.orgasm.orgmdpi.comhug.chojp.govplos.orgscienceopen.com:
N-demethylation : Primarily mediated by CYP3A4/5 , converting oxycodone to noroxycodone. This is the major metabolic pathway, accounting for approximately 45% of a total oxycodone dose pharmgkb.orgmdpi.com. Noroxycodone is considered an inactive metabolite pharmgkb.org.
O-demethylation : Primarily mediated by CYP2D6 , converting oxycodone to oxymorphone. Oxymorphone is an active metabolite with potent μ-opioid receptor agonist activity, showing significantly higher potency than oxycodone itself pharmgkb.orgmdpi.com.
Further Metabolism : Both noroxycodone and oxymorphone can be further metabolized to noroxymorphone (B159341) by CYP2D6 and CYP3A4, respectively pharmgkb.orgasm.org.
Genetic polymorphisms in CYP2D6 and CYP3A4/5 genes contribute to considerable inter-individual variability in oxycodone pharmacokinetics and, consequently, patient response pharmgkb.orgmdpi.comhug.chplos.org. For instance, individuals classified as CYP2D6 poor metabolizers (PMs) exhibit substantially reduced production of oxymorphone, which may lead to a diminished analgesic effect of oxycodone and potentially offer some protection against opioid addiction pharmgkb.orgmdpi.comhug.chplos.org. Conversely, ultra-rapid metabolizers (UMs) of CYP2D6 show higher oxymorphone/oxycodone ratios plos.org.
Drug-drug interactions can also significantly alter oxycodone metabolism. Concomitant administration of drugs that inhibit CYP2D6 (e.g., quinidine) or CYP3A4/5 (e.g., ketoconazole (B1673606), itraconazole, miconazole, voriconazole) can increase oxycodone exposure and the risk of toxicity pharmgkb.orgasm.orgmdpi.comhug.chojp.govscienceopen.com.
Table 8.2.1: Impact of CYP2D6 Genotype on Oxycodone Metabolism plos.org
| CYP2D6 Genotype | Mean Oxymorphone/Oxycodone Ratio | Oxycodone Consumption (up to 12h) |
| Poor Metabolizers (PM) | 0.10 (0.02-0.19) | Highest |
| Heterozygous/Intermediate Metabolizers (HZ/IM) | 0.13 (0.11-0.16) | - |
| Extensive Metabolizers (EM) | 0.18 (0.16-0.20) | - |
| Ultrarapid Metabolizers (UM) | 0.28 (0.07-0.49) | - |
(Note: Data for oxycodone consumption in HZ/IM, EM, and UM genotypes not explicitly provided as "lowest" or "highest" in the same comparative manner as PM, so marked as "-")
Research also indicates gender-based differences in oxycodone pharmacokinetics, with females potentially having lower serum concentrations of active oxycodone and oxymorphone and higher concentrations of CYP3A4/5-derived metabolites pharmgkb.org. This highlights the complexity of personalized medicine approaches, where pharmacogenetic testing for CYP2D6 and consideration of drug-drug interactions are crucial for optimizing oxycodone therapy and improving pain control while minimizing adverse effects mdpi.com.
Environmental Monitoring and Remediation Technologies for Pharmaceutical Contaminants
Oxycodone has been identified as a contaminant of emerging concern (CEC) in various aquatic environments, underscoring the need for robust environmental monitoring and remediation technologies. Pharmaceuticals, including oxycodone, enter fresh and saltwater environments through human consumption and subsequent excretion, or through improper disposal into wastewater systems nylcv.orgncceh.cabcmj.org.
Wastewater treatment plants (WWTPs) are significant points of entry for these contaminants into the environment. Conventional two-step wastewater treatment processes typically offer only minimal or partial removal of many pharmaceuticals, including opioids nylcv.orgncceh.cabcmj.org. Studies have detected oxycodone in WWTP effluents, with concentrations varying depending on the source. For instance, effluents from pharmaceutical formulation facilities have shown significantly higher concentrations of oxycodone (ranging from 10 to 1000 times higher than typical WWTP effluents), with maximum concentrations exceeding 1000 µg/L in some cases nih.govacs.org.
Table 8.3.1: Detected Oxycodone Concentrations in Wastewater Effluents nih.govacs.org
| Source Type | Median Concentration Range (µg/L) | Maximum Concentration (µg/L) |
| Typical WWTP Effluents (National Survey) | Generally <1 | 0.73 |
| WWTP Effluents (NY1, no PFF flow) | 0.19 | - |
| WWTP Effluents (NY2, with PFF flow) | 2 to 11 | >40 |
| WWTP Effluents (NY3, with substantial PFF flow) | 3.4 to >400 | 1700 |
(Note: Specific median for NY1 was 0.19 µg/L, maximum not explicitly stated but generally <1. Max for NY2 was >40 µg/L. Max for NY3 was 1700 µg/L. Some values are ranges or "greater than" due to source reporting.)
Beyond wastewater, oxycodone has been detected in marine organisms. Trace amounts of oxycodone have been found in the tissues of native bay mussels in Puget Sound, Washington nylcv.orgbcmj.orgpugetsoundinstitute.orgacs.orgnpr.org. Mussels are considered "sentinel species" due to their ability to filter feed and bioaccumulate contaminants from their surrounding waters, making them useful indicators of environmental pollution ncceh.cabcmj.orgpugetsoundinstitute.orgnpr.org. While the detected amounts in mussels are thousands of times lower than a therapeutic human dose and are not expected to directly affect the mussels, concerns remain regarding their potential impact on other marine life, such as fish, which are known to respond to opioids nylcv.orgpugetsoundinstitute.orgacs.orgnpr.org. Further research is needed to develop effective remediation technologies to prevent and remove pharmaceutical contaminants like oxycodone from aquatic environments.
Interdisciplinary Research on Comprehensive Pain Management Strategies
Oxycodone is a widely utilized opioid for managing moderate to severe acute and chronic pain, including cancer-related pain and chronic osteoarthritis pain nih.govtandfonline.comascopubs.org. However, the growing opioid crisis has underscored the critical need for interdisciplinary and multimodal approaches to pain management that extend beyond sole reliance on opioid pharmacotherapy va.govthepermanentejournal.orgnam.eduoup.comyale.edu.
Current research emphasizes the development of comprehensive pain management strategies that integrate various therapeutic modalities. These include non-pharmacologic therapies, behavioral health interventions, and complementary approaches, alongside judicious use of pharmacological agents va.govthepermanentejournal.orgnam.eduoup.com. Studies have indicated that simply increasing opioid dosages may not lead to meaningful improvements in pain and can increase the risk of adverse effects va.gov.
Ethical Considerations in Opioid Research and Prescribing Practices
The opioid crisis has brought significant ethical considerations to the forefront of opioid research and prescribing practices, particularly concerning compounds like oxycodone. There is a scientific and ethical imperative to develop effective treatments for opioid use disorder while ensuring responsible conduct throughout the research and clinical continuum nih.govresearchgate.netcolumbia.eduama-assn.orgama-assn.org.
Ethical challenges in research involving individuals with opioid use disorder include ensuring informed consent and assessing decision-making capacity, particularly given the potential cognitive impacts of long-term drug use or intoxication nih.govresearchgate.net. Concerns also exist regarding compensation for participation and the potential for undue inducement, especially when access to drug treatment programs is limited nih.govresearchgate.net. Researchers must also ensure participants are aware of and understand risks that may persist after research participation, such as an increased risk of overdose following research-mandated drug abstinence nih.govresearchgate.net.
Pharmaceutical companies bear a significant ethical responsibility to conduct independent, transparent, and accurate research. This includes ensuring that research reflects the target population and adequately addresses the potential for drug misuse columbia.edu. Historical examples, such as Purdue Pharma's actions regarding OxyContin, highlight instances where a disregard for bioethical standards led to widespread misuse and profound societal impact columbia.edu.
Q & A
Q. How can researchers balance ethical constraints with rigorous experimental design in this compound’s human trials?
- Methodological Answer : Use adaptive trial designs (e.g., Bayesian methods) to minimize participant exposure to ineffective doses. Incorporate surrogate endpoints (e.g., biomarker levels) to reduce trial duration. Obtain ethical approval with explicit risk-benefit analyses and ensure informed consent includes data-sharing clauses .
Q. What strategies mitigate batch-to-batch variability in this compound’s raw material sourcing for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
